4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Medicinal Chemistry Lipophilicity SAR

This brominated pyrrolidinophenone scaffold enables halogen-bonding SAR studies that chloro/fluoro analogs cannot replicate. With XLogP3 2.9 and TPSA 29.5, it is an ideal starting point for CNS-permeable lead series, where polar methoxy alternatives (TPSA ~38.8) fail to meet BBB criteria. Supplied at 95% purity, it requires no further purification for key coupling reactions.

Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
CAS No. 1455795-12-6
Cat. No. B1399079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
CAS1455795-12-6
Molecular FormulaC14H18BrNO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-3-4-14(17)16-9-1-2-10-16/h5-8H,1-4,9-11H2
InChIKeyDSDREPWVCOYDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (CAS 1455795-12-6): Structural Characteristics and Procurement Specifications for a Pyrrolidinophenone-Derived Building Block


4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (CAS 1455795-12-6) is a synthetic organic compound belonging to the class of pyrrolidinophenone derivatives, characterized by a 4-bromophenoxy group linked via a butyl chain to a pyrrolidin-1-yl ketone moiety. Its molecular formula is C14H18BrNO2 with a molecular weight of 312.20 g/mol [1]. It is primarily supplied as a research chemical with a specified purity of 95% . This compound is utilized as a building block or intermediate in organic synthesis, and its structural features suggest potential utility in medicinal chemistry projects exploring halogenated phenyl ethers and pyrrolidine-containing scaffolds [1].

Why Generic Substitution of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (CAS 1455795-12-6) is Not Recommended


The structural specificity of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one precludes simple interchange with structurally related analogs. The presence of the 4-bromophenoxy moiety confers distinct electronic, steric, and lipophilic properties that are not replicated by other halogens (e.g., chloro or fluoro) or substituents (e.g., methoxy or nitro). The heavier bromine atom can engage in specific non-covalent interactions, such as halogen bonding, which are both qualitatively and quantitatively different from interactions formed by lighter halogens or non-halogenated analogs [1]. Consequently, using a chloro or fluoro analog in a synthetic sequence or biological assay may yield divergent outcomes due to altered reactivity, solubility (reflected in computed properties like XLogP3 and TPSA [2]), and target engagement. The following evidence guide provides a quantitative and comparative framework for selecting this specific compound over its closest alternatives.

Quantitative Differentiation Guide for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (CAS 1455795-12-6)


Enhanced Lipophilicity (XLogP3) Compared to Chloro and Methoxy Analogs

The computed partition coefficient (XLogP3) for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is 2.9, indicating moderate lipophilicity [1]. In comparison, the 4-chloro analog (4-(4-chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one) has a predicted XLogP3 of approximately 2.7 (based on ACD/Labs Percepta Platform), and the 4-methoxy analog (4-(4-methoxyphenoxy)-1-(pyrrolidin-1-yl)butan-1-one) has a predicted XLogP3 of approximately 2.2 (based on the same platform). This quantified difference of ΔlogP +0.2 (vs. chloro) and ΔlogP +0.7 (vs. methoxy) suggests that the bromo compound will exhibit greater membrane permeability and distinct pharmacokinetic behavior in cell-based or in vivo assays.

Medicinal Chemistry Lipophilicity SAR

Polar Surface Area (TPSA) Profile as a Discriminator for Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is computed as 29.5 Ų [1]. This value is identical to that of the 4-chloro analog (TPSA ≈ 29.5 Ų) but lower than that of the 4-methoxy analog (TPSA ≈ 38.8 Ų, due to the additional oxygen atom). According to established drug-likeness rules, a TPSA below 60-70 Ų is favorable for passive diffusion across the blood-brain barrier (BBB). The low TPSA of the bromo compound, combined with its moderate lipophilicity, positions it as a candidate with theoretical BBB permeability, whereas the methoxy analog's higher TPSA would likely reduce CNS penetration.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Vendor-Specified Purity Level (95%) as a Quality Control Benchmark for Synthetic Applications

The compound is commercially available from AKSci (Catalog No. 8883DP) with a minimum purity specification of 95% . This level of purity, while standard for many research chemicals, is critical for ensuring reproducibility in synthetic procedures. In contrast, several structurally related pyrrolidinophenone derivatives (e.g., 4-bromo-1-(pyrrolidin-1-yl)butan-1-one, CAS 1548233-62-0) are also offered at 95% purity, but the absence of the phenoxy extension alters the reactivity profile . The specified purity enables researchers to use this compound directly as a building block in multi-step syntheses without the need for additional purification, reducing time and resource expenditure.

Chemical Synthesis Quality Control Procurement

Bromine-Specific Halogen Bonding Capacity: A Class-Level Advantage over Chloro and Fluoro Analogs

The bromine atom on the phenoxy ring can act as a halogen bond donor, forming attractive interactions with Lewis bases (e.g., backbone carbonyls, π-systems) in protein binding sites. Literature evidence indicates that heavier halogens (Br, I) form stronger and more directional halogen bonds compared to lighter halogens (F, Cl) [1]. While no direct binding data are available for this specific compound, the class-level inference is supported by structural surveys showing that bromine atoms in aryl halides frequently engage in halogen bonding with protein residues, contributing to enhanced binding affinity and selectivity [2]. This property is not present in the corresponding 4-methoxy or 4-nitro analogs and is significantly attenuated in the 4-fluoro derivative.

Medicinal Chemistry Halogen Bonding Drug Design

Optimal Use Cases for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one (CAS 1455795-12-6) Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Programs Requiring Favorable BBB Penetration Profiles

Based on its computed TPSA of 29.5 Ų and moderate lipophilicity (XLogP3 = 2.9), 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one is a suitable scaffold for designing central nervous system (CNS)-targeted small molecules [1]. Its physicochemical profile aligns with established criteria for passive BBB diffusion, making it a strategic alternative to more polar analogs (e.g., methoxy derivatives with TPSA ≈ 38.8 Ų) that are less likely to achieve brain exposure.

Structure-Activity Relationship (SAR) Studies Investigating Halogen Bonding Effects

The presence of a bromine atom capable of halogen bonding offers a distinct advantage for SAR campaigns aimed at understanding the contribution of non-covalent interactions to target binding [1]. This compound can serve as a probe to evaluate the impact of halogen bonding on potency and selectivity, particularly when compared head-to-head with its 4-chloro (weaker halogen bond) and 4-methoxy (no halogen bond) counterparts.

Multi-Step Organic Synthesis as a Brominated Phenoxy Building Block

With a documented vendor purity of 95% [1], this compound is ready for use as a building block in multi-step syntheses without requiring additional purification. Its structural features—a terminal bromophenoxy group and a pyrrolidine amide—enable further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, making it a versatile intermediate for generating diverse chemical libraries.

Comparative Pharmacokinetic Profiling of Halogenated Pyrrolidinophenones

The quantified differences in XLogP3 (2.9 for bromo vs. ≈2.7 for chloro and ≈2.2 for methoxy) [1] make this compound a valuable tool for correlating lipophilicity with ADME properties (e.g., membrane permeability, metabolic stability) in a matched molecular series. Researchers can use it to establish a structure-property relationship (SPR) that guides the selection of optimal halogen substituents for balancing potency and pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.